

Application Note: Optimizing Bioconjugation Strategies using Methylamino-PEG2-Acid Linkers

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Compound of Interest

Compound Name: *Methylamino-peg2-acid hydrochloride salt*

Cat. No.: *B8124184*

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Introduction

In the precise architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge—it is a functional component that dictates solubility, stability, and pharmacokinetics.^{[1][2]}

Methylamino-PEG2-Acid (often sourced as Boc-N-Me-PEG2-COOH) represents a specialized class of heterobifunctional linkers. Unlike standard primary amine linkers, the secondary methylamino group offers unique physicochemical advantages, including modulated basicity and the elimination of a hydrogen bond donor, which can critically enhance membrane permeability for small molecule chimeras.

This guide provides a technical deep-dive into the design logic, reaction protocols, and quality control measures for deploying Methylamino-PEG2-Acid in advanced drug delivery systems.

Chemical Properties & Design Logic

Physicochemical Profile

The Methylamino-PEG2-Acid linker occupies a "Goldilocks" zone in linker design: it is short enough to maintain rigid cooperativity in ternary complexes but hydrophilic enough to prevent aggregation.

Property	Specification	Strategic Advantage
Linker Length	~9-12 Å (PEG2 spacer)	Minimizes steric shielding of the active site while providing sufficient flexibility for protein folding/binding.
Functional Group A	Carboxylic Acid (-COOH)	Standard coupling to primary amines (Lysine residues, N-termini) via EDC/NHS or HATU activation.
Functional Group B	Methylamino (-NHMe)	Secondary Amine: Nucleophilic but creates a tertiary amide upon conjugation. This removes an H-bond donor, often improving cell permeability (LogD).
Hydrophilicity	Moderate (PEG2)	Enhances aqueous solubility of hydrophobic payloads (e.g., Warheads, PROTAC anchors) without the high mass penalty of PEG12+.

Mechanism of Action: The "Methyl" Advantage

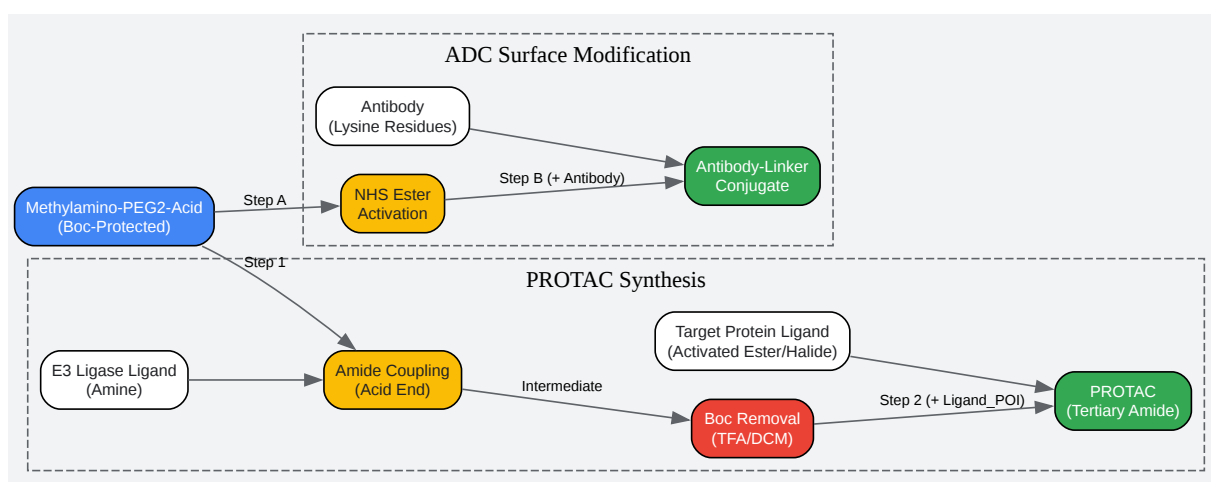
In PROTAC design, replacing a primary amine linker with a methylamino linker changes the resulting amide bond from secondary to tertiary.

- **Permeability:** Tertiary amides lack an N-H donor. Reducing the Hydrogen Bond Donor (HBD) count is a proven strategy to improve passive diffusion across cell membranes (Lipinski's Rule of 5 context).

- Conformational Constraint: N-methylation restricts the rotation of the amide bond, potentially locking the molecule into a more bioactive conformation.

Workflow Visualization

The following diagram illustrates the divergent workflows for this linker in ADC vs. PROTAC applications.



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Caption: Divergent synthesis workflows. Top: Sequential assembly of a PROTAC. Bottom: Surface activation of an Antibody.

Application 1: PROTAC Synthesis Protocol

Context: This protocol describes the synthesis of a PROTAC where the Methylamino-PEG2-Acid linker connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand.

Reagents Required:

- Boc-N-Me-PEG2-COOH (Linker)
- E3 Ligase Ligand (containing a primary amine)
- Target Ligand (containing an activated ester or alkyl halide)
- HATU, DIPEA (Diisopropylethylamine)[3]
- TFA (Trifluoroacetic acid), DCM (Dichloromethane), DMF (Dimethylformamide)

Step 1: Coupling to the E3 Ligase Ligand (Acid End)

Rationale: We react the carboxylic acid end first while keeping the methylamine Boc-protected to prevent self-polymerization.

- Dissolution: Dissolve 1.0 eq of E3 Ligase Ligand (Amine) and 1.2 eq of Boc-N-Me-PEG2-COOH in anhydrous DMF (Concentration ~0.1 M).
- Activation: Add 3.0 eq of DIPEA followed by 1.5 eq of HATU.
 - Note: HATU is preferred over EDC/NHS here for faster kinetics and higher yields in organic solvents.
- Reaction: Stir at Room Temperature (RT) under Nitrogen for 2–4 hours. Monitor by LC-MS for the formation of the intermediate (Mass = Ligand + Linker).
- Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Boc Deprotection[2]

- Cleavage: Dissolve the intermediate in 20% TFA in DCM (v/v).
- Incubation: Stir at RT for 30–60 minutes.
 - QC Check: LC-MS should show the loss of the Boc group (-100 Da).
- Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. This yields the TFA salt of the secondary amine.

Step 3: Conjugation to Target Ligand (Methylamine End)

Rationale: The secondary methylamine is sterically hindered but highly nucleophilic. It requires a strong electrophile on the Target Ligand.

- Neutralization: Dissolve the deprotected intermediate in DMF. Add DIPEA until pH is basic (~8–9).
- Coupling: Add 1.1 eq of the Target Ligand-NHS Ester (or Target Ligand-Alkyl Halide).
- Reaction: Stir at RT for 4–16 hours.
 - Optimization: If reacting with a halide (SN2 reaction), heating to 40°C may be required due to the steric bulk of the methyl group.
- Purification: Purify the final PROTAC via Preparative HPLC (Water/Acetonitrile gradient).

Application 2: Surface Modification of Nanoparticles/ADCs

Context: Using the linker to attach a hydrophobic drug to a hydrophilic surface (Antibody or Lipid Nanoparticle) to improve solubility.

Protocol: EDC/NHS Activation and Conjugation

- Activation:
 - Dissolve Boc-N-Me-PEG2-COOH in MES buffer (pH 5.5).
 - Add EDC (10 eq) and Sulfo-NHS (25 eq). React for 15 minutes.
 - Note: This activates the carboxyl group.^[2] The Boc group protects the amine.^{[4][5][6]}
- Conjugation to Antibody:
 - Add the activated linker to the Antibody solution (PBS, pH 7.4).
 - Incubate for 2 hours at RT.

- Purify via Desalting Column (PD-10) to remove excess linker.
- Drug Loading (Post-Conjugation):
 - If the payload requires attachment after antibody conjugation (to prevent aggregation), deprotect the Boc group on the antibody-bound linker (using mild acid conditions compatible with the antibody, or enzymatic cleavage if designed) and react the exposed methylamine with the drug payload.
 - Alternative: Conjugate the Drug to the Methylamine end first (in organic solvent), deprotect the acid, and then conjugate the whole complex to the antibody. (This is generally preferred for stoichiometry control).

Quality Control & Troubleshooting

Self-Validating Systems

Every synthesis must be validated by analytical methods. Do not assume coupling efficiency.

Observation	Probable Cause	Corrective Action
Low Yield (Step 1)	Inefficient activation of Acid	Switch from EDC to HATU or PyBOP. Ensure anhydrous DMF is used.
Incomplete Deprotection	TFA scavenging issues	Add 2.5% Triisopropylsilane (TIPS) to the TFA cocktail as a cation scavenger.
No Reaction at Methylamine	Steric hindrance	The methyl group adds bulk. Use a stronger base (TEA) or heat (40-50°C). Ensure the electrophile is not also sterically hindered.
Precipitation	Poor solubility of intermediate	The PEG2 chain is short. If the payload is very hydrophobic, add 10-20% DMSO to the reaction mixture.

Analytical Benchmarks (LC-MS)

- Boc-N-Me-PEG2-COOH: MW approx. 233.26 Da (Exact mass depends on specific derivative).
- H-N-Me-PEG2-COOH (Deprotected): MW approx. 133.15 Da.
- Verification: Look for the characteristic +14 Da shift (Methyl vs Hydrogen) if comparing to a standard PEG-Amine linker.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. *Explor Target Antitumor Ther.*[7] (Discusses PEG linker length effects on cooperativity). Available at: [\[Link\]](#)

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